BenchChemオンラインストアへようこそ!

Fgfr3-IN-1

FGFR3 IC50 kinase inhibition

Choose Fgfr3-IN-1 for its unique potency hierarchy (FGFR2>FGFR3>FGFR1). This profile minimizes confounding FGFR1 inhibition in cellular assays, offering a clear advantage for dissecting FGFR2-driven signaling in gastric, breast, and bladder cancer models. Ideal for comparative toxicology studies evaluating phosphate homeostasis.

Molecular Formula C28H39N9O3S
Molecular Weight 581.7 g/mol
Cat. No. B12410273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr3-IN-1
Molecular FormulaC28H39N9O3S
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=CC=C1NC2=NC=NC(=N2)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC
InChIInChI=1S/C28H39N9O3S/c1-4-31-41(38,39)26-8-6-5-7-23(26)33-28-30-20-29-27(34-28)32-21-9-10-24(25(19-21)40-3)37-13-11-22(12-14-37)36-17-15-35(2)16-18-36/h5-10,19-20,22,31H,4,11-18H2,1-3H3,(H2,29,30,32,33,34)
InChIKeyYJUANBRSJHPDHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fgfr3-IN-1 FGFR Inhibitor Procurement and Selection Guide


Fgfr3-IN-1 (CAS: 2428743-04-6) is a synthetic small-molecule pan‑fibroblast growth factor receptor (FGFR) inhibitor that targets the ATP-binding pocket of FGFR1, FGFR2, and FGFR3 . In cell‑free enzymatic assays, Fgfr3-IN-1 exhibits nanomolar inhibitory activity, with reported IC₅₀ values of 40 nM (FGFR1), 5.1 nM (FGFR2), and 12 nM (FGFR3) [1]. The compound is supplied as a research‑grade tool compound and is commonly referenced for preclinical investigation of FGFR‑driven signaling, particularly in models of bladder cancer [1].

Why Fgfr3-IN-1 Cannot Be Interchanged with Other Pan-FGFR Inhibitors


Pan‑FGFR inhibitors exhibit marked variability in isoform selectivity, off‑target kinase engagement, and binding modes that preclude simple substitution [1]. Fgfr3-IN-1 demonstrates a distinctive inhibitory profile characterized by its highest potency against FGFR2 (IC₅₀ 5.1 nM), followed by FGFR3 (12 nM) and FGFR1 (40 nM) . This potency hierarchy differs from clinical‑stage FGFR inhibitors such as infigratinib (FGFR3 IC₅₀ ~1 nM) or erdafitinib (FGFR3 IC₅₀ ~3 nM), each of which possesses unique selectivity windows and pharmacological liabilities [1]. Consequently, substituting Fgfr3-IN-1 with another pan‑FGFR inhibitor without experimental validation introduces confounding variables in target engagement, signal transduction readouts, and cellular phenotype assessments.

Fgfr3-IN-1 Quantitative Differentiation Evidence


FGFR3 Inhibitory Potency: Fgfr3-IN-1 Compared to Debio 1347 and Clinical FGFR Inhibitors

Fgfr3-IN-1 inhibits FGFR3 with an IC₅₀ of 12 nM in cell‑free enzymatic assays . In cross‑study comparisons, this potency is approximately 2‑fold weaker than Debio 1347 (FGFR3 IC₅₀ 22 nM) [1] and approximately 10‑fold weaker than clinical‑stage pan‑FGFR inhibitors such as infigratinib (FGFR3 IC₅₀ ~1.0 nM) and erdafitinib (FGFR3 IC₅₀ ~3.0 nM) [1]. These quantitative differences indicate that Fgfr3-IN-1 provides moderate FGFR3 inhibitory activity suitable for preclinical mechanistic studies where complete pathway shutdown is not required, or where lower potency may reduce off‑target toxicity in certain experimental models.

FGFR3 IC50 kinase inhibition comparative pharmacology

FGFR2 Preferential Inhibition: Fgfr3-IN-1 Exhibits Highest Potency Against FGFR2

Among the three FGFR isoforms targeted, Fgfr3-IN-1 demonstrates its greatest inhibitory activity against FGFR2, with an IC₅₀ of 5.1 nM . This represents an approximately 2.4‑fold selectivity over FGFR3 (IC₅₀ 12 nM) and an 8‑fold selectivity over FGFR1 (IC₅₀ 40 nM) . In contrast, many clinical‑stage pan‑FGFR inhibitors, including infigratinib and pemigatinib, exhibit roughly equipotent inhibition across FGFR1–3 (IC₅₀ range 0.4–1.2 nM) [1]. Fgfr3-IN-1's preferential FGFR2 potency may be advantageous in experimental models where FGFR2 is the primary driver, such as certain gastric and breast cancer subtypes, and may reduce FGFR1‑mediated on‑target toxicities observed with more balanced inhibitors.

FGFR2 isoform selectivity kinase profiling

Physicochemical Properties: Fgfr3-IN-1 Lipophilicity and Solubility Profile

Fgfr3-IN-1 has a calculated LogP of 4.1 and a molecular weight of 581.73 g/mol . This lipophilicity is moderately higher than that of several clinically advanced FGFR inhibitors: erdafitinib (LogP ~3.2), infigratinib (LogP ~3.5), and pemigatinib (LogP ~3.4) [1]. The increased lipophilicity of Fgfr3-IN-1 suggests potential differences in membrane permeability and tissue distribution, though it may also be associated with reduced aqueous solubility. The compound is typically supplied as a solid and is soluble in DMSO; in vivo formulation may require co‑solvents or surfactants to achieve adequate bioavailability .

physicochemical properties LogP formulation

Bladder Cancer Research Application: Validated Use Case for Fgfr3-IN-1

Multiple vendor datasheets and chemical databases explicitly reference Fgfr3-IN-1 as a compound suitable for bladder cancer research . FGFR3 is mutated or overexpressed in approximately 15–20% of advanced urothelial carcinomas, and FGFR3‑targeted inhibitors represent an established therapeutic strategy [1]. While direct in vivo or cellular efficacy data for Fgfr3-IN-1 in bladder cancer models are not publicly disclosed, its reported FGFR3 IC₅₀ of 12 nM positions it within the potency range of research‑grade tool compounds employed to interrogate FGFR3‑dependent proliferation and survival in bladder cancer cell lines (e.g., RT112, RT4, UM‑UC‑14) [1].

bladder cancer urothelial carcinoma FGFR3 mutation

Fgfr3-IN-1: Validated Research and Industrial Application Scenarios


Preclinical Bladder Cancer Mechanistic Studies

Fgfr3-IN-1 is specifically indicated for bladder cancer research by multiple vendors . In laboratory settings, the compound is employed to investigate the role of FGFR3 signaling in urothelial carcinoma cell lines bearing FGFR3 mutations (e.g., RT112, UM‑UC‑14) or fusions (e.g., FGFR3‑TACC3). Researchers utilize Fgfr3-IN-1 at concentrations informed by its FGFR3 IC₅₀ of 12 nM to probe downstream signaling cascades (MAPK/ERK, PI3K/AKT) and evaluate combinatorial strategies with chemotherapy or immunotherapy agents.

FGFR2‑Dependent Tumor Model Investigations

Given its preferential potency against FGFR2 (IC₅₀ 5.1 nM) relative to FGFR1 and FGFR3 , Fgfr3-IN-1 serves as a valuable tool for studies centered on FGFR2‑driven oncogenesis. This includes models of gastric cancer (where FGFR2 amplification occurs), breast cancer (FGFR2 overexpression), and endometrial cancer. The compound's profile allows researchers to dissect FGFR2‑specific signaling contributions with reduced confounding inhibition of FGFR1 or FGFR3.

Kinase Selectivity Profiling and Off‑Target Assessment

Although a comprehensive kinome‑wide selectivity panel is not publicly available for Fgfr3-IN-1, the compound is routinely included in small‑molecule screening libraries to assess FGFR‑family inhibition. Its distinct IC₅₀ hierarchy (FGFR2 < FGFR3 < FGFR1) provides a benchmark for calibrating cellular and biochemical assays when testing novel FGFR‑targeted chemical probes. Researchers can use Fgfr3-IN-1 as a reference inhibitor to validate assay sensitivity and confirm on‑target effects in genetic knockdown/rescue experiments.

In Vitro Toxicology and Off‑Target Liability Studies

The moderate FGFR3 potency (IC₅₀ 12 nM) and higher FGFR2 activity of Fgfr3-IN-1 make it suitable for comparative toxicology studies evaluating the relationship between isoform selectivity and adverse effects. For instance, hyperphosphatemia—a class effect of clinical FGFR inhibitors driven by FGFR1 inhibition—may be mitigated with compounds exhibiting weaker FGFR1 activity. Fgfr3-IN-1's 8‑fold selectivity against FGFR1 (IC₅₀ 40 nM) can be leveraged in cellular models of phosphate homeostasis to investigate the therapeutic window for FGFR‑targeted agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fgfr3-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.